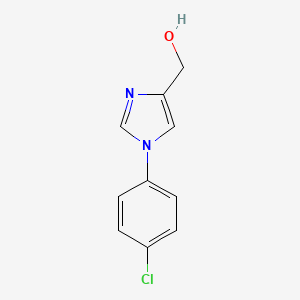
(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol is a chemical compound that features a 4-chlorophenyl group attached to an imidazole ring, with a methanol group at the 4-position of the imidazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with imidazole in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) in methanol as the reducing agent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of derivatives with different functional groups, such as alcohols or amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. The imidazole ring can interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals .
Medicine
In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol: Similar structure but with a bromine atom instead of chlorine.
(1-(4-Methylphenyl)-1H-imidazol-4-yl)methanol: Similar structure but with a methyl group instead of chlorine.
(1-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol imparts unique chemical properties, such as increased reactivity in substitution reactions.
Eigenschaften
CAS-Nummer |
445302-50-1 |
|---|---|
Molekularformel |
C10H9ClN2O |
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
[1-(4-chlorophenyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C10H9ClN2O/c11-8-1-3-10(4-2-8)13-5-9(6-14)12-7-13/h1-5,7,14H,6H2 |
InChI-Schlüssel |
OOZOQKPDAQCJCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=C(N=C2)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid](/img/structure/B15054174.png)
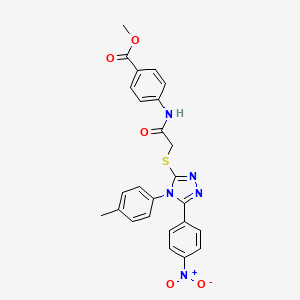
![2-Chlorobenzo[d]oxazol-7-ol](/img/structure/B15054195.png)
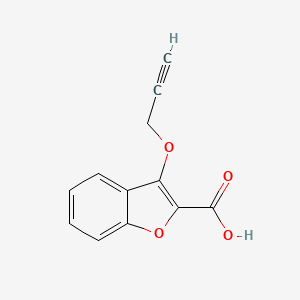
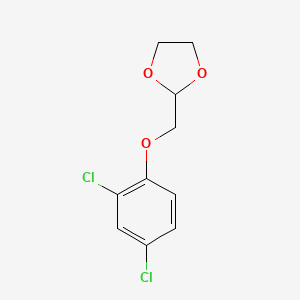

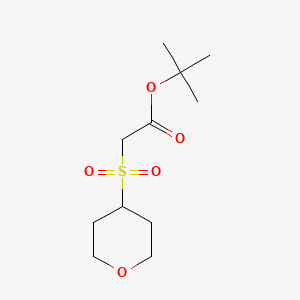
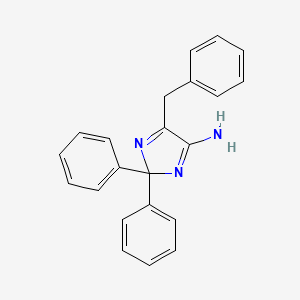

![tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B15054235.png)
![tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15054240.png)
![N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054241.png)
![4-Chloro-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B15054242.png)
![(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol](/img/structure/B15054251.png)
